Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-
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Overview
Description
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- is a complex organic compound with the molecular formula C20H19ClN6O3 and a molecular weight of 426.86 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which is substituted with a chloro and nitro group, and the other with a cyanoethyl and propenylamino group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- typically involves a multi-step process:
Diazotization: The starting material, 2-chloro-4-nitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic amine, such as 2-cyanoethyl-2-propenylamine, under controlled pH conditions to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The chloro and nitro groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its functional groups:
Azo Group: Can undergo reduction to form amines, which may interact with biological targets.
Chloro and Nitro Groups: Can participate in electrophilic aromatic substitution reactions, potentially modifying biological molecules.
Cyanoethyl and Propenylamino Groups: May interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(4-nitrophenyl)-: Similar in structure but lacks the azo linkage and additional substituents.
Acetanilide, 2-chloro-4’-nitro-: Contains similar substituents but differs in the position and presence of the azo group.
Uniqueness
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
75150-11-7 |
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Molecular Formula |
C20H19ClN6O3 |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C20H19ClN6O3/c1-3-10-26(11-4-9-22)15-5-8-19(20(13-15)23-14(2)28)25-24-18-7-6-16(27(29)30)12-17(18)21/h3,5-8,12-13H,1,4,10-11H2,2H3,(H,23,28) |
InChI Key |
DYIMGKAFJUUZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC#N)CC=C)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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